(4-Fluorofenil)(piridin-4-il)metanona

Descripción general

Descripción

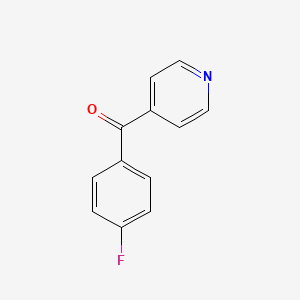

(4-fluorofenil)(piridin-4-il)metanona es un compuesto orgánico que pertenece a la clase de aril-fenilcetonas. Estos compuestos se caracterizan por un grupo cetona sustituido por un grupo arilo y un grupo fenilo. La fórmula molecular de this compound es C12H8FNO, y tiene un peso molecular de 201.1964 g/mol .

Aplicaciones Científicas De Investigación

(4-fluorofenil)(piridin-4-il)metanona tiene diversas aplicaciones en la investigación científica, incluyendo:

Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.

Biología: Estudiado por sus potenciales actividades biológicas e interacciones con enzimas.

Medicina: Investigado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de (4-fluorofenil)(piridin-4-il)metanona involucra su interacción con objetivos moleculares específicos. Un objetivo conocido es la hidrolasa de leucotrieno A-4, una enzima involucrada en la respuesta inflamatoria. Al inhibir esta enzima, el compuesto puede ejercer efectos antiinflamatorios .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (4-fluorofenil)(piridin-4-il)metanona típicamente implica la reacción del cloruro de 4-piridincarbonilo clorhidrato con fluorobenceno en presencia de cloruro de aluminio. La mezcla de reacción se enfría en un baño de hielo, y el cloruro de aluminio se agrega en porciones. La mezcla se calienta entonces a reflujo y se agita durante seis horas.

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. la ruta sintética mencionada anteriormente se puede escalar para fines industriales, asegurando un manejo adecuado de los reactivos y manteniendo las condiciones de reacción para lograr altos rendimientos.

Análisis De Reacciones Químicas

Tipos de Reacciones

(4-fluorofenil)(piridin-4-il)metanona se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol.

Sustitución: El átomo de flúor en el anillo fenilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo usando reactivos como metóxido de sodio (NaOCH3) o terc-butóxido de potasio (KOtBu).

Principales Productos Formados

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados fenilo sustituidos.

Comparación Con Compuestos Similares

Compuestos Similares

- (4-clorofenil)(piridin-4-il)metanona

- (4-bromofenil)(piridin-4-il)metanona

- (4-metilfenil)(piridin-4-il)metanona

Unicidad

(4-fluorofenil)(piridin-4-il)metanona es única debido a la presencia del átomo de flúor en el anillo fenilo, lo que puede influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos con diferentes sustituyentes .

Actividad Biológica

(4-Fluorophenyl)(pyridin-4-yl)methanone, a compound featuring a ketone functional group attached to a pyridine ring and a para-fluorophenyl substituent, has garnered attention in medicinal chemistry due to its enhanced biological activity. The presence of fluorine is known to influence the compound's lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural formula of (4-Fluorophenyl)(pyridin-4-yl)methanone can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to (4-Fluorophenyl)(pyridin-4-yl)methanone often exhibit antimicrobial , antifungal , and anticancer properties. The fluorine substituent enhances the compound's ability to interact with biological targets, potentially increasing its therapeutic efficacy.

The biological activity can be attributed to:

- Enhanced Binding Affinity : Fluorine substitution on aromatic rings typically improves binding affinity to target proteins, which is crucial in drug design.

- Lipophilicity : The presence of the fluorine atom increases the lipophilicity of the molecule, facilitating better cellular uptake and interaction with lipid membranes .

Anticancer Activity

A study evaluated the anticancer effects of various derivatives of (4-Fluorophenyl)(pyridin-4-yl)methanone. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents. The mechanism involved inhibition of cell proliferation and induction of apoptosis .

Inhibition of Enzymatic Activity

Another notable study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated promising inhibitory effects, which could have implications for treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenyl(pyridin-4-yl)methanone | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 2-(Pyridin-2-yl)phenol | Hydroxy group instead of ketone | Exhibits different solubility and reactivity |

| 3-(Pyridin-3-yl)phenol | Similar structure but different position | May exhibit distinct biological activities |

| 4-Methylphenyl(pyridin-3-yl)methanone | Methyl group instead of fluorine | Variations in lipophilicity and biological interactions |

The comparison highlights how variations in substituents can lead to different biological activities, emphasizing the unique characteristics of (4-Fluorophenyl)(pyridin-4-yl)methanone.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that (4-Fluorophenyl)(pyridin-4-yl)methanone exhibits moderate absorption with variable bioavailability depending on the administration route. Toxicity assessments are ongoing; however, initial findings suggest that while effective at therapeutic doses, higher concentrations may lead to cytotoxic effects in non-target cells .

Propiedades

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWBYGUMQEFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427471 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-36-7 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.